(5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate
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Overview
Description
(5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate: is a complex organic compound that features both isoxazole and thiophene moieties. Isoxazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom, while thiophene is a sulfur-containing heterocycle. The presence of these heterocyclic structures often imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The thiophene moiety can be introduced via a Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
(5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the isoxazole or thiophene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The isoxazole and thiophene rings can interact with enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(5-(p-Tolyl)isoxazol-3-yl)methyl 2-(furan-2-yl)acetate: Similar structure but with a furan ring instead of a thiophene ring.
(5-(p-Tolyl)isoxazol-3-yl)methyl 2-(pyridin-2-yl)acetate: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-thiophen-2-ylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-4-6-13(7-5-12)16-9-14(18-21-16)11-20-17(19)10-15-3-2-8-22-15/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFXLQOUDKIQFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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